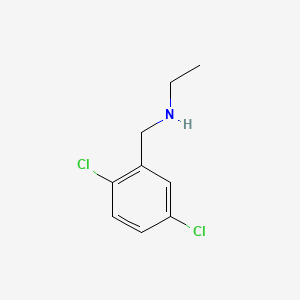

(2,5-Dichloro-benzyl)-ethyl-amine

CAS No.: 90390-17-3

Cat. No.: VC8007835

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90390-17-3 |

|---|---|

| Molecular Formula | C9H11Cl2N |

| Molecular Weight | 204.09 g/mol |

| IUPAC Name | N-[(2,5-dichlorophenyl)methyl]ethanamine |

| Standard InChI | InChI=1S/C9H11Cl2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |

| Standard InChI Key | YESYSJRLNWOYIG-UHFFFAOYSA-N |

| SMILES | CCNCC1=C(C=CC(=C1)Cl)Cl |

| Canonical SMILES | CCNCC1=C(C=CC(=C1)Cl)Cl |

Introduction

(2,5-Dichloro-benzyl)-ethyl-amine, also known as 2,5-Dichloro-N-ethylbenzenemethanamine, is a chemical compound with the molecular formula C9H11Cl2N. Its molecular weight is approximately 204.09634 g/mol . This compound is synthesized through a series of chemical reactions, typically starting with 2,5-dichlorobenzyl chloride.

Synthesis of (2,5-Dichloro-benzyl)-ethyl-amine

The synthesis of (2,5-Dichloro-benzyl)-ethyl-amine involves several key steps:

-

Starting Material: The process begins with 2,5-dichlorobenzyl chloride.

-

Reaction Conditions: The reaction typically involves a nucleophilic substitution where ethylamine acts as the nucleophile.

-

Product Formation: The reaction yields (2,5-Dichloro-benzyl)-ethyl-amine after purification.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Nucleophilic Substitution | Ethylamine, solvent (e.g., ethanol), reflux |

| 2 | Purification | Distillation or chromatography |

Biological Activity

While specific biological activities of (2,5-Dichloro-benzyl)-ethyl-amine are not extensively documented, compounds with similar structures have shown potential in various biological applications:

-

Anticancer Properties: Related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential anticancer activities.

-

Metabolic Disorders: The inhibition of fatty acid binding proteins (FABPs) by similar compounds indicates potential applications in managing lipid metabolism disorders.

Research Findings and Future Directions

Research on (2,5-Dichloro-benzyl)-ethyl-amine is limited, but its structural similarity to other biologically active compounds suggests potential for further investigation:

-

Pharmacological Studies: Further studies are needed to explore its pharmacological properties and potential therapeutic applications.

-

Chemical Modifications: The compound's reactivity offers opportunities for chemical modifications to enhance its biological activity.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2,5-Dichloro-benzyl)-ethyl-amine | Dichlorobenzyl + ethyl amine | Potential anticancer, metabolic disorder management |

| (2,3-Dichloro-benzyl)-ethyl-amine | Dichlorobenzyl + ethyl amine | Inhibits FABPs; potential anticancer |

| 1-Amino-2-(4-chlorobenzyl)-N-ethylbutanamide | Chlorinated benzyl group | Potentially similar FABP inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume